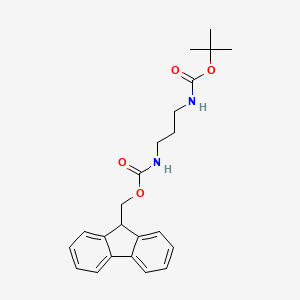
1-Boc-3-fmoc-diaminopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-fmoc-diaminopropane is a compound that features two protective groups: tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). These protective groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect amino groups from undesired reactions. The compound is valuable in synthetic chemistry due to its dual protection, which allows for selective deprotection and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-Boc-3-fmoc-diaminopropane typically involves the sequential protection of the amino groups on diaminopropane. The process begins with the protection of one amino group using the Boc group, followed by the protection of the second amino group with the Fmoc group.
-
Protection with Boc Group
Reagents: Di-tert-butyl dicarbonate (Boc2O), a base such as triethylamine (Et3N).
Conditions: The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Procedure: Diaminopropane is reacted with di-tert-butyl dicarbonate in the presence of a base to form the Boc-protected intermediate.
-
Protection with Fmoc Group
Reagents: 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a base such as sodium carbonate (Na2CO3).
Conditions: The reaction is typically performed in an aqueous-organic solvent system at room temperature.
Procedure: The Boc-protected intermediate is then reacted with Fmoc-Cl in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-fmoc-diaminopropane undergoes various chemical reactions, including:
-
Deprotection Reactions
Boc Deprotection: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Fmoc Deprotection: The Fmoc group can be removed using a base, such as piperidine in dimethylformamide (DMF).
-
Substitution Reactions
- The amino groups can participate in nucleophilic substitution reactions, where they react with electrophiles to form new bonds.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Fmoc Deprotection: Piperidine, dimethylformamide (DMF).
Substitution Reactions: Various electrophiles, such as alkyl halides or acyl chlorides, under appropriate conditions.
Major Products Formed
Deprotection: Removal of the Boc or Fmoc groups yields the corresponding free amine.
Substitution: Formation of substituted amines or amides, depending on the electrophile used.
Scientific Research Applications
1-Boc-3-fmoc-diaminopropane is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
-
Chemistry
- Used in peptide synthesis as a building block for creating complex peptides and proteins.
- Employed in the synthesis of various organic compounds where selective protection and deprotection of amino groups are required.
-
Biology
- Utilized in the study of enzyme mechanisms and protein interactions.
- Serves as a precursor for the synthesis of biologically active molecules.
-
Medicine
- Involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
- Used in drug discovery and development processes to create novel therapeutic agents.
-
Industry
- Applied in the production of specialty chemicals and materials.
- Used in the manufacture of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Boc-3-fmoc-diaminopropane primarily involves its role as a protected intermediate in synthetic chemistry. The Boc and Fmoc groups protect the amino functionalities, preventing unwanted reactions during synthesis. The selective deprotection of these groups allows for the stepwise construction of complex molecules.
Molecular Targets and Pathways:
Comparison with Similar Compounds
1-Boc-3-fmoc-diaminopropane can be compared with other similar compounds that feature protective groups for amino functionalities:
-
1-Boc-3-Cbz-diaminopropane
- Similar to this compound but uses the carbobenzyloxy (Cbz) group instead of the Fmoc group.
- The Cbz group is removed by catalytic hydrogenation, whereas the Fmoc group is removed by base treatment.
-
1-Boc-3-tosyl-diaminopropane
- Uses the tosyl (Ts) group as a protective group.
- The Ts group is removed by treatment with strong acids or bases.
-
1-Fmoc-3-Cbz-diaminopropane
- Features both Fmoc and Cbz protective groups.
- Allows for orthogonal protection strategies, where each group can be selectively removed under different conditions.
Conclusion
This compound is a valuable compound in synthetic chemistry, offering dual protection for amino groups. Its preparation involves sequential protection with Boc and Fmoc groups, and it undergoes various chemical reactions, including deprotection and substitution. The compound finds extensive applications in scientific research, particularly in peptide synthesis, and serves as a crucial intermediate in the development of pharmaceuticals and other advanced materials. Its unique combination of protective groups makes it a versatile tool in the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-23(2,3)29-22(27)25-14-8-13-24-21(26)28-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,8,13-15H2,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRZVFBAPAUSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
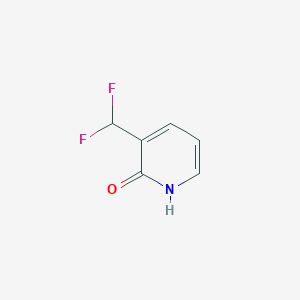
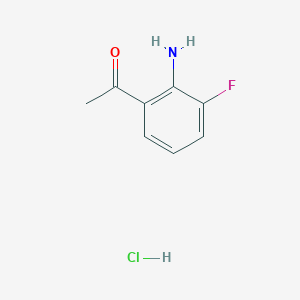
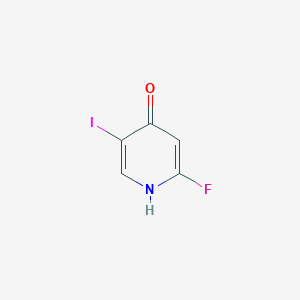
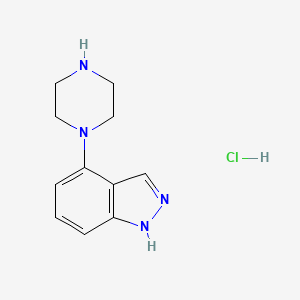
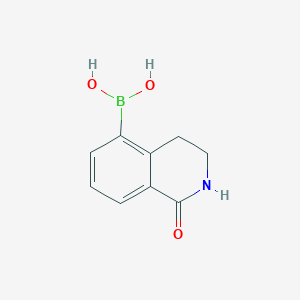
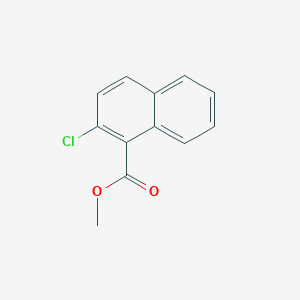
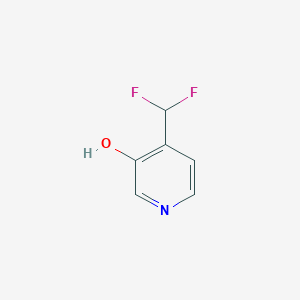
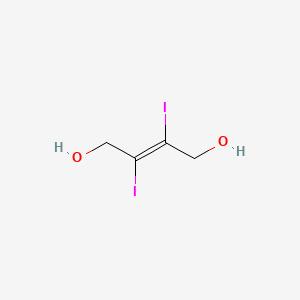
![(2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol](/img/structure/B8059084.png)
![8-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B8059094.png)
![2-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]ethylazanium;4-methylbenzenesulfonate](/img/structure/B8059100.png)
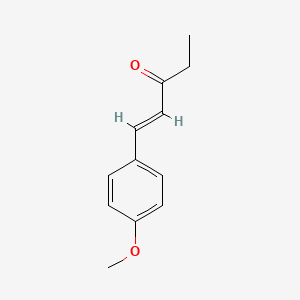
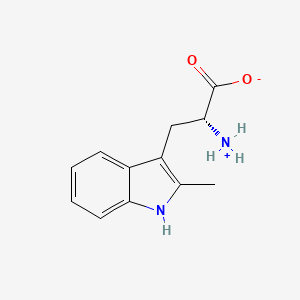
![5,24-Dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene-7,11,13,16,18,22-hexol](/img/structure/B8059126.png)
